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Compound of Interest

Compound Name: Levemopamil hydrochloride

Cat. No.: B1663246 Get Quote

CAS Number: 101238-51-1 (Levemopamil), 101238-54-4 (Levemopamil Hydrochloride)

Chemical Name: (2S)-2-isopropyl-5-(methyl(phenethyl)amino)-2-phenylpentanenitrile

hydrochloride

This technical guide provides an in-depth overview of Levemopamil hydrochloride, a

compound with multifaceted pharmacological activities. It is intended for researchers,

scientists, and professionals in drug development, offering a comprehensive summary of its

chemical properties, mechanisms of action, and relevant experimental data.

Chemical and Physical Properties
Levemopamil is the (S)-enantiomer of the racemic compound Emopamil.[1] As a member of the

phenylalkylamine class, it shares structural similarities with verapamil.[2][3] The hydrochloride

salt is the common form used in research.
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Property Value Source

Molecular Formula C23H30N2 (Levemopamil) [4]

C23H31ClN2 (Levemopamil

HCl)
MedKoo Biosciences

Molecular Weight 334.50 g/mol (Levemopamil) [1]

IUPAC Name

(2S)-5-[methyl(2-

phenylethyl)amino]-2-phenyl-2-

propan-2-ylpentanenitrile

[4]

Synonyms
(S)-Emopamil, Levemopamilo,

Levemopamilum
[4][5]

Mechanisms of Action
Levemopamil hydrochloride exhibits a unique pharmacological profile, acting on multiple

targets. Its primary mechanisms of action include:

Calcium Channel Blockade: As a phenylalkylamine, Levemopamil is a calcium channel

blocker.[2][4] These agents typically inhibit the influx of calcium ions through L-type voltage-

gated calcium channels in cardiac and vascular smooth muscle cells.[6][7] This action leads

to vasodilation and a reduction in myocardial contractility.[2] Phenylalkylamines are known to

exhibit use-dependent blockade, meaning their inhibitory effect is enhanced with repetitive

depolarization of the cell membrane.[8]

5-HT2 Receptor Antagonism: Levemopamil is also an inhibitor of 5-hydroxytryptamine (5-HT)

type 2 receptors.[1] 5-HT2 receptor antagonists modulate serotonergic signaling, which is

implicated in a wide range of physiological and pathological processes.[9][10] This activity

contributes to the neuroprotective effects observed with Levemopamil.[11]

Emopamil Binding Protein (EBP) Ligand: Levemopamil binds with high affinity to the

Emopamil Binding Protein (EBP).[12][13] EBP is an intracellular protein that functions as a

Δ8–Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[13]

[14][15] The interaction of Levemopamil with EBP suggests a potential role in modulating

cholesterol metabolism and related cellular processes.[14]
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Signaling Pathways
The multifaceted nature of Levemopamil's interactions suggests its involvement in several key

signaling pathways.

Calcium Channel Blockade Signaling Pathway:

By blocking L-type calcium channels, Levemopamil directly interferes with the influx of

extracellular calcium into the cell. This reduction in intracellular calcium concentration inhibits

the activation of calcium-dependent signaling cascades that are crucial for muscle contraction.

Levemopamil L-type Calcium ChannelInhibits Ca²⁺ InfluxMediates ↓ Intracellular [Ca²⁺] Muscle ContractionInhibits
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Figure 1: Levemopamil's inhibition of L-type calcium channels.

5-HT2A Receptor Antagonism Signaling Pathway:

As a 5-HT2A receptor antagonist, Levemopamil likely competitively binds to these G-protein

coupled receptors (GPCRs), preventing the binding of serotonin and subsequent activation of

downstream signaling. The 5-HT2A receptor is primarily coupled to Gq/11, leading to the

activation of phospholipase C (PLC).
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Figure 2: Antagonism of the 5-HT2A receptor by Levemopamil.

Emopamil Binding Protein Interaction Pathway:
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Levemopamil's binding to EBP inhibits its function as a sterol isomerase. This leads to an

accumulation of Δ8-sterols and a depletion of their Δ7-isomers, thereby altering the cholesterol

biosynthesis pathway.
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Figure 3: Levemopamil's interaction with the EBP.

Experimental Protocols
Detailed experimental protocols for the comprehensive characterization of Levemopamil are

crucial for reproducible research. The following sections outline methodologies for key

experiments.

In Vivo Neuroprotection Assay (Adapted from Heim et
al., 1994)
This protocol describes a model to assess the neuroprotective effects of Levemopamil in rats

with cerebral oligemia.[11]

Experimental Workflow:
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Induce Cerebral Oligemia
(Bilateral Carotid Artery Clamping)
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or Vehicle
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Figure 4: Workflow for in vivo neuroprotection studies.

Methodology:

Animal Model: Wistar rats are anesthetized, and transient cerebral oligemia is induced by

bilateral clamping of the carotid arteries.[11] Sham-operated control animals undergo the

same surgical procedure without artery clamping.

Drug Administration: Levemopamil hydrochloride (30 mg/kg) or a vehicle control is

administered intraperitoneally (i.p.) at a specified time point (e.g., 24 hours after vessel

occlusion).[11]

Behavioral Assessment: Spatial orientation is assessed using a water maze test conducted

8-10 days after the surgical procedure.[11] Parameters such as escape latency to a hidden

platform are recorded.

Neurochemical Analysis (Optional): After behavioral testing, brain tissue can be collected to

measure neurotransmitter levels (e.g., GABA, acetylcholine) in different brain regions to

investigate potential neurochemical mechanisms.[11]
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In Vitro Precipitation Assay (Adapted from Myrdal et al.,
1995)
This protocol is designed to evaluate the potential for a pH-solubilized drug formulation to

precipitate upon dilution, mimicking intravenous administration.[16]

Methodology:

Formulation Preparation: Prepare a solution of Levemopamil hydrochloride at a specific

concentration and pH. An unbuffered formulation and a buffered formulation (using a

selected buffer system) should be prepared for comparison.[16]

In Vitro Dilution: The drug formulations are diluted with a simulated physiological fluid (e.g.,

phosphate-buffered saline at pH 7.4) to mimic dilution in the bloodstream.

Precipitation Assessment: The diluted solutions are visually inspected for the formation of a

precipitate over a defined period. Quantitative analysis can be performed by measuring the

turbidity of the solution using a spectrophotometer.

In Vivo Correlation (Optional): The formulations can be administered intravenously to an

animal model (e.g., rabbit ear model) to assess for the development of phlebitis, providing an

in vivo correlation to the in vitro precipitation results.[16]

Synthesis
While a detailed, step-by-step synthesis protocol for Levemopamil hydrochloride is not

readily available in the public domain, it can be noted that this product may be available

through custom synthesis from specialized chemical suppliers. The synthesis of

phenylalkylamines often involves multi-step processes that require expertise in organic

chemistry.

Discussion and Future Directions
Levemopamil hydrochloride is a pharmacologically complex molecule with potential

therapeutic applications, particularly in the realm of neuroprotection. Its ability to penetrate the

blood-brain barrier and act on multiple targets, including calcium channels, 5-HT2 receptors,
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and the Emopamil Binding Protein, makes it a compound of significant interest for further

research.

Future studies should focus on elucidating the specific subtypes of calcium channels and 5-HT

receptors that Levemopamil interacts with and determining its binding affinities and functional

activities at these targets. Furthermore, the downstream consequences of EBP inhibition by

Levemopamil warrant a more in-depth investigation to understand its potential impact on

cholesterol homeostasis and related signaling pathways in various cell types, especially in the

central nervous system. The development of detailed and reproducible synthesis protocols

would also be beneficial for the broader research community.

Disclaimer: This document is intended for informational and research purposes only.

Levemopamil hydrochloride is a research chemical and should be handled by qualified

professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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